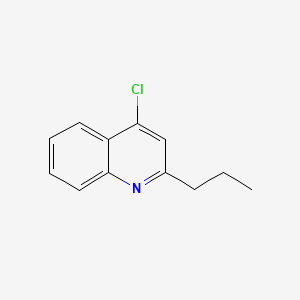

4-Chloro-2-propylquinoline

Overview

Description

4-Chloro-2-propylquinoline is a synthetic organic compound that belongs to the quinoline family . It is mainly used as an intermediate in the production of pesticides, pharmaceuticals, and other chemicals.

Synthesis Analysis

Quinoline derivatives, including 4-Chloro-2-propylquinoline, have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

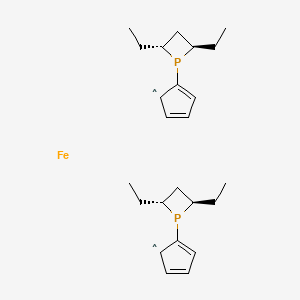

The molecular formula of 4-Chloro-2-propylquinoline is C12H12ClN . The molecular weight is 205.68 .Chemical Reactions Analysis

Quinoline derivatives, including 4-Chloro-2-propylquinoline, have been synthesized using various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications

Cancer Therapy Enhancement

Chloroquine (CQ) and its analogs have been found to significantly enhance the efficacy of cancer therapies. CQ has been shown to sensitize tumor cells to various treatments, including ionizing radiation and chemotherapeutic agents, in a cancer-specific manner. This effect is attributed to its lysosomotrophic property, which seems crucial for increasing the specificity and efficacy of cancer treatments. Although further studies are required, CQ and its analogs may dramatically improve the outcomes of conventional cancer therapies when used in combination (Solomon & Lee, 2009).

Autophagy Inhibition in Cancer Treatment

CQ inhibits lysosomal acidification, thereby blocking autophagy by preventing autophagosome fusion and degradation. This process has been exploited in cancer treatment, where CQ is used alongside chemotherapeutic drugs and radiation to enhance the cell-killing efficacy of treatments. Despite the primary focus on autophagy inhibition, it has been observed that CQ's sensitizing effects on cancer cells can occur independently of autophagy inhibition, suggesting a broader application in cancer therapy (Maycotte et al., 2012).

Antimalarial Activity and Resistance

Research on 4-aminoquinolines with shortened side chains, including compounds similar to 4-chloro-2-propylquinoline, has demonstrated retained activity against chloroquine-resistant Plasmodium falciparum strains. These compounds offer insights into overcoming drug resistance in malaria treatment, although potential drawbacks such as cross-resistance and pharmacokinetic challenges have been identified. These findings highlight the ongoing need for novel antimalarial agents that can effectively target resistant strains (Ridley et al., 1996).

Antiviral Effects

Chloroquine and related compounds exhibit direct antiviral effects against a variety of viruses, including flaviviruses, retroviruses, and coronaviruses. These effects are mediated through the inhibition of pH-dependent steps of viral replication. Additionally, chloroquine has immunomodulatory effects, such as the suppression of tumor necrosis factor α and interleukin 6 production, which mediate the inflammatory complications of viral diseases. This broad spectrum of activity suggests potential applications of chloroquine and its analogs in the management of viral infections beyond their traditional use in malaria treatment (Savarino et al., 2003).

Safety And Hazards

Future Directions

Quinoline derivatives, including 4-Chloro-2-propylquinoline, have gained significant attention in the scientific community due to their potential therapeutic and environmental applications. They have shown promising results in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Therefore, these most active quinoline derivatives may be taken as leads to discover novel agents with therapeutic potential in the future .

properties

IUPAC Name |

4-chloro-2-propylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIREEDSKZJBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-propylquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)